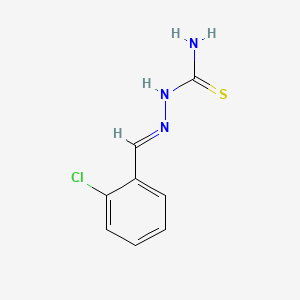

2-Chlorobenzaldehyde thiosemicarbazone

Description

2-Chlorobenzaldehyde thiosemicarbazone (C$8$H$8$ClN$3$S, molecular weight: 213.68 g/mol) is a thiosemicarbazone derivative synthesized via condensation of 2-chlorobenzaldehyde with thiosemicarbazide. It is characterized by a melting point of ~210°C (decomposition) and solubility in organic solvents like dimethyl sulfoxide and chloroform . The compound is structurally validated through FT-IR, NMR (1H, 13C), UV-Vis spectroscopy, and elemental analysis . Its biological relevance includes antimicrobial activity against *Staphylococcus aureus*, *E. coli*, *Aspergillus niger*, and *Candida albicans* , as well as potent inhibition of mushroom tyrosinase (IC${50}$: 15.4 μM for monophenolase activity) .

Properties

IUPAC Name |

[(2-chlorophenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPJVXICCFYSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035345 | |

| Record name | 2-[(2-Chlorophenyl)methylidene]hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5706-78-5 | |

| Record name | 2-[(2-Chlorophenyl)methylene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5706-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Chlorophenyl)methylidene]hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-chlorobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an alcoholic medium, such as ethanol, under reflux conditions. The general procedure is as follows:

Reactants: 2-chlorobenzaldehyde and thiosemicarbazide.

Solvent: Ethanol or methanol.

Conditions: Reflux for several hours (typically 2-4 hours).

Product Isolation: The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried to obtain the pure product.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom in the benzaldehyde moiety can be substituted by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

2-Chlorobenzaldehyde thiosemicarbazone has been investigated for its potential as an antimicrobial agent. Research has shown that thiosemicarbazones can inhibit the activity of metallo-β-lactamases (MβLs), which are enzymes produced by drug-resistant bacteria. A study demonstrated that certain thiosemicarbazones, including derivatives of 2-chlorobenzaldehyde, exhibited IC50 values ranging from 0.88 μM to 20.2 μM against New Delhi metallo-β-lactamase (NDM-1) . This suggests their potential as novel inhibitors in the fight against antibiotic resistance.

Anticancer Properties

The compound also shows promise in anticancer research. Palladium(II) complexes derived from thiosemicarbazones have demonstrated significant cytotoxic activity against various human tumor cell lines, with IC50 values as low as 0.01 μM . These findings indicate that this compound and its metal complexes could serve as effective agents in cancer therapy.

Tyrosinase Inhibition

Another notable application is the inhibition of tyrosinase, an enzyme involved in melanin production. Thiosemicarbazones have been identified as potent tyrosinase inhibitors, with some derivatives showing IC50 values below 1 μM . This property is particularly relevant for developing skin-whitening agents and anti-browning agents for food preservation.

Coordination Chemistry Applications

Metal Complex Formation

this compound acts as a bidentate ligand, forming stable complexes with transition metals such as cadmium, nickel, and copper. The structural characterization of these complexes has been performed using techniques like single-crystal X-ray diffraction and spectroscopic methods . These metal complexes exhibit varied biological activities, including antioxidant properties and enhanced lipophilicity, which may reduce side effects associated with free ligands.

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Tyrosinase Inhibition Mechanism

A detailed study on the inhibition kinetics of chlorobenzaldehyde thiosemicarbazones revealed that these compounds interact with the active site of tyrosinase through reversible inhibition mechanisms . The molecular docking studies indicated that specific substitutions on the phenyl ring significantly enhance inhibitory potency.

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde thiosemicarbazone involves its interaction with biological macromolecules. It can chelate metal ions, disrupting metal-dependent biological processes. This chelation can inhibit enzymes that require metal cofactors, leading to antimicrobial and anticancer effects. The compound may also interact with nucleic acids, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Chlorinated vs. Heterocyclic Thiosemicarbazones

- 4-Chlorobenzaldehyde Thiosemicarbazone (4-Cl-BT): Exhibits stronger tyrosinase inhibition (IC$_{50}$: 6.7 μM for monophenolase) compared to 2-Cl-BT. Mechanistically, 4-Cl-BT acts as a mixed-type inhibitor, while 2-Cl-BT is noncompetitive .

- Pyridine-3-Carbaldehyde Thiosemicarbazones : Derivatives with pyridine substituents show comparable solubility in organic solvents (e.g., acetone, DMSO) but lower synthetic yields (56–90%) .

- 5-Chloro-2-Furaldehyde Thiosemicarbazone : A heterocyclic analog with enhanced anticancer activity due to the furan ring, underscoring the importance of heterocyclic moieties for biological potency .

Metal Complexes

- Palladium(II) Complex (HTSC2): The 4-phenyl-1-(2-chlorobenzaldehyde) thiosemicarbazone-Pd(II) complex (C${14}$H${12}$N$_3$ClS) exhibits a 72% yield and distinct coordination via sulfur and nitrogen donors .

- Cadmium Halide Complexes: Bis(2-chlorobenzaldehyde thiosemicarbazone) cadmium halides (CdL$2$X$2$; X = Br, I) demonstrate nonlinear optical properties, attributed to their planar coordination geometry .

- Manganese(II), Cobalt(II), Zinc(II), and Copper(II) Complexes : These complexes with 2-Cl-BT show high-spin configurations and bidentate coordination through thiol sulfur and azomethine nitrogen, enhancing thermal stability .

Reactivity and Physical Properties

- Chemical Reactivity: 2-Cl-BT reacts with Zn$^{2+}$-enolate intermediates 10 times faster than with enamine intermediates, highlighting its role in catalytic aldol reactions .

- Optical Properties: Cadmium complexes of 2-Cl-BT exhibit second-order nonlinear optical behavior, making them candidates for photonic applications .

Data Tables

Table 1: Comparative Analysis of Thiosemicarbazone Derivatives

Table 2: Metal Complexes of 2-Cl-BT

Biological Activity

2-Chlorobenzaldehyde thiosemicarbazone (2-Cl-BT) is an organic compound derived from the reaction of 2-chlorobenzaldehyde with thiosemicarbazide. This compound belongs to a class of thiosemicarbazones, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The structural features of 2-Cl-BT, particularly the presence of a chlorine atom at the ortho position of the benzene ring, contribute to its biological properties, making it a subject of various research studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial and fungal strains. For instance, preliminary investigations suggest that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The compound's mechanism may involve interference with microbial metabolic pathways or structural integrity.

Antitubercular Activity

One of the most promising applications of 2-Cl-BT is its antitubercular activity . It has been reported to exhibit significant inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro studies demonstrate that 2-Cl-BT can effectively reduce the viability of these bacteria, indicating its potential as a therapeutic agent in tuberculosis treatment .

Anticancer Potential

The anticancer properties of thiosemicarbazones, including 2-Cl-BT, have been explored extensively. Research highlights its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies indicate that 2-Cl-BT can affect cell cycle progression and promote cell death in various cancer cell lines . The compound's efficacy appears to be influenced by its structural modifications and the presence of substituents on the benzene ring.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. This compound has been studied for its tyrosinase inhibitory activity , showing IC50 values that suggest it can effectively inhibit both monophenolase and diphenolase activities . This property makes it a candidate for cosmetic applications aimed at reducing hyperpigmentation.

Antiparasitic Activity

Limited research has also investigated the antiparasitic potential of this compound. Some studies suggest that it may exhibit activity against certain parasites, but further investigation is required to establish its efficacy and mechanism of action .

Summary of Biological Activities

| Biological Activity | Evidence | Mechanism |

|---|---|---|

| Antimicrobial | Effective against E. coli and Staphylococcus aureus | Interference with microbial metabolism |

| Antitubercular | Significant inhibition of Mycobacterium tuberculosis | Reduction of bacterial viability |

| Anticancer | Induces apoptosis in cancer cell lines | Affects cell cycle progression |

| Tyrosinase Inhibition | IC50 values indicate effective inhibition | Competitive inhibition of enzyme activity |

| Antiparasitic | Preliminary evidence suggests potential activity | Mechanism not fully understood |

Case Studies

- Antimicrobial Activity Study : A study conducted on various strains demonstrated that 2-Cl-BT exhibited a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing promising results for further development as an antimicrobial agent .

- Antitubercular Efficacy : In vitro testing against Mycobacterium tuberculosis showed that 2-Cl-BT had an IC50 value significantly lower than standard antitubercular drugs, suggesting its potential as a lead compound for new tuberculosis therapies .

- Tyrosinase Inhibition Research : A detailed kinetic study revealed that 2-Cl-BT acts as a reversible inhibitor of tyrosinase, with specific binding interactions identified through molecular docking studies . This positions it as a candidate for cosmetic formulations targeting skin pigmentation issues.

Q & A

Q. What are the standard synthetic protocols for 2-chlorobenzaldehyde thiosemicarbazone (CBT), and how are impurities minimized during crystallization?

CBT is synthesized via condensation of 2-chlorobenzaldehyde with thiosemicarbazide in ethanol under reflux. To minimize impurities, recrystallization is performed using cold ethanol, followed by vacuum filtration and desiccation . Key parameters include stoichiometric control (1:1 molar ratio of aldehyde to thiosemicarbazide) and pH adjustment (neutral to slightly acidic) to optimize yield (typically 65–75%). Impurity profiles are monitored via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are essential for characterizing CBT, and what diagnostic signals confirm its structure?

- FT-IR : Stretching vibrations at ~3200 cm⁻¹ (N–H), ~1600 cm⁻¹ (C=N imine), and ~780 cm⁻¹ (C–S) confirm thiosemicarbazone formation .

- NMR : ¹H NMR shows a singlet at δ ~8.3 ppm (imine proton, –CH=N–) and aromatic protons at δ 7.2–7.8 ppm. ¹³C NMR signals at ~145 ppm (C=N) and ~180 ppm (C=S) validate the backbone .

- UV-Vis : A π→π* transition band at ~290 nm and n→π* at ~340 nm indicate conjugation in the thiosemicarbazone moiety .

Q. How is the purity of CBT assessed, and what analytical thresholds are critical for biological studies?

Purity is verified via elemental analysis (C, H, N, S; deviation <0.3% from theoretical values) and HPLC (reverse-phase C18 column, acetonitrile/water mobile phase, ≥98% purity). For biological assays, endotoxin levels must be <0.05 EU/mg, validated via LAL testing .

Advanced Research Questions

Q. How does CBT coordinate with transition metals, and what factors influence complex stability?

CBT acts as a bidentate ligand, binding via the thione sulfur (S) and imine nitrogen (N). For Cd(II) complexes, stability constants (log β) range from 8.2–10.5, dependent on solvent polarity and counterion effects (e.g., Br⁻ vs. I⁻). Coordination geometry (tetrahedral vs. trigonal bipyramidal) is confirmed via X-ray crystallography, with bond lengths of Cd–S (~2.5 Å) and Cd–N (~2.3 Å) .

Q. What methodologies are used to evaluate CBT’s nonlinear optical (NLO) properties, and how do crystal defects impact performance?

NLO activity is quantified via second-harmonic generation (SHG) using a Nd:YAG laser (1064 nm). CBT’s Cd(II) complexes exhibit SHG efficiencies ~20× urea, attributed to intermolecular charge transfer. Crystal defects (e.g., dislocations from rapid solvent evaporation) reduce SHG by disrupting dipole alignment. Mitigation involves slow cooling (0.5°C/hr) during crystallization .

Q. How can in silico modeling predict CBT’s biological activity, and what parameters correlate with experimental cytotoxicity?

QSPR models trained on thiosemicarbazone datasets identify lipophilicity (logP ~2.5) and polar surface area (<90 Ų) as critical for blood-brain barrier penetration. Molecular docking (AutoDock Vina) reveals CBT’s binding to thioredoxin reductase (ΔG ~−8.2 kcal/mol) via S–Se interactions. Validation against DU145 prostate cancer cells shows IC₅₀ = 0.02 μM, correlating with predicted binding affinity (R² = 0.89) .

Q. What experimental designs resolve contradictions in CBT’s reported toxicity profiles?

Discrepancies in toxicity (e.g., LD₅₀ ranging from 50–200 mg/kg in rodents) arise from solvent carriers (DMSO vs. saline) and exposure duration. Standardized protocols include:

- Acute toxicity: OECD 423 guidelines (fixed-dose procedure, 14-day observation).

- Chronic toxicity: 90-day oral gavage in Wistar rats with histopathology (liver/kidney) and serum ALT/AST monitoring .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.